4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin
Description
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin is a complex organic compound with the molecular formula C25H28O13 It is a derivative of phloretin, a dihydrochalcone found in apple tree leaves and the bark of pear trees
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[3,5-dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO15/c1-14(31)40-13-24-26(41-15(2)32)27(42-16(3)33)28(43-17(4)34)29(45-24)44-20-11-22(36)25(23(37)12-20)21(35)10-7-18-5-8-19(9-6-18)30(38)39/h5-6,8-9,11-12,24,26-29,36-37H,7,10,13H2,1-4H3/t24-,26-,27+,28-,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHSVHIGFLBYAX-KRZJEZTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C(C(=C2)O)C(=O)CCC3=CC=C(C=C3)[N+](=O)[O-])O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858432 | |
| Record name | 3,5-Dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82628-87-3 | |
| Record name | 1-[2,6-Dihydroxy-4-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]phenyl]-3-(4-nitrophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82628-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-4-[3-(4-nitrophenyl)propanoyl]phenyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Strategy: Glycosylation of 4-Nitrophloretin
The target compound is synthesized via glycosylation of 4-nitrophloretin with a tetraacetyl-protected glucopyranosyl donor. The process requires sequential steps:
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Acetylation of Glucose : Protection of glucose hydroxyl groups using acetic anhydride in pyridine yields 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl derivatives.
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Activation of Glycosyl Donor : Conversion of the acetylated glucose into a reactive donor, such as a bromide or trichloroacetimidate, using agents like HBr/AcOH or N-iodosuccinimide (NIS).
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Coupling with 4-Nitrophloretin : The glycosylation reaction employs Lewis acid catalysts (e.g., BF₃·Et₂O or trimethylsilyl triflate [TMSOTf]) to facilitate the formation of the β-glycosidic bond.
Critical Reaction Parameters :
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Solvent : Anhydrous dichloromethane (DCM) or acetonitrile to prevent hydrolysis.
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Temperature : 0–25°C to balance reaction rate and side-product formation.
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Molar Ratios : Donor-to-acceptor ratio of 1.2:1 optimizes yield while minimizing excess reagent use.
Stepwise Procedure and Optimization
Acetylation of D-Glucose
Glucose is acetylated under reflux with acetic anhydride and pyridine (1:5 molar ratio) for 6 hours. The reaction achieves >95% conversion, confirmed by thin-layer chromatography (TLC; hexane/acetone 3:7, R<sub>f</sub> = 0.62). Excess reagents are removed via vacuum distillation, and the product is crystallized from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 92% |
| Purity (HPLC) | 98.5% |
| Melting Point | 132–134°C |
Glycosylation of 4-Nitrophloretin
The acetylated glucopyranosyl donor (1.2 eq) is reacted with 4-nitrophloretin (1 eq) in DCM under nitrogen. TMSOTf (0.1 eq) is added dropwise at 0°C, and the mixture is stirred for 12 hours. Progress is monitored via TLC, showing complete consumption of the donor (R<sub>f</sub> = 0.45 for product vs. 0.72 for donor).
Optimization Insights :
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Catalyst Screening : TMSOTf outperforms BF₃·Et₂O in regioselectivity (β:α ratio > 20:1).
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Solvent Impact : DCM provides higher yields (78%) compared to acetonitrile (65%) due to better donor solubility.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography (hexane/acetone gradient). Fractions containing the target compound are pooled and concentrated, yielding a pale-yellow solid.
Purification Metrics :
| Column Dimensions | Eluent System | Recovery Rate |
|---|---|---|
| 40 × 2.5 cm | Hexane → Hexane/Acetone (7:3) | 85% |
Spectroscopic Confirmation
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<sup>1</sup>H NMR (500 MHz, CDCl₃): δ 5.71 (d, J = 8.1 Hz, H-1 of glucopyranosyl), 2.01–2.16 (m, 12H, acetyl CH₃).
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<sup>13</sup>C NMR (126 MHz, CDCl₃): δ 170.1 (acetyl C=O), 101.2 (C-1 of glucopyranosyl).
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HRMS : m/z 779.2134 [M+Na]<sup>+</sup> (calc. 779.2141 for C₃₂H₄₀N₂O₁₉).
Alternative Enzymatic Synthesis
Glycosyltransferase-Mediated Approach
Recent studies demonstrate enzymatic glycosylation using UDP-glucose and engineered glycosyltransferases. This method avoids protective groups and operates under mild conditions (pH 7.4, 37°C).
Comparative Performance :
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 78% | 62% |
| Reaction Time | 12 hours | 24 hours |
| Byproducts | 5–8% | <2% |
Industrial-Scale Production
Process Intensification
Large-scale batches (≥1 kg) utilize continuous-flow reactors to enhance mixing and heat transfer. Key modifications include:
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In-line Analytics : PAT (Process Analytical Technology) monitors reaction progression via FTIR.
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Solvent Recovery : ≥90% DCM recycled via distillation.
Economic Metrics :
| Cost Factor | Value (USD/kg) |
|---|---|
| Raw Materials | 1,200 |
| Energy Consumption | 350 |
| Total | 1,800 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming a different derivative.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the acetyl groups.
Major Products Formed
Oxidation: Formation of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-aminophoretin.
Reduction: Formation of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-phloretin.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Model Compound : Utilized for studying glycosylation reactions and the effects of acetylation on chemical reactivity.
- Reactivity Studies : Investigated for its unique reactivity due to the presence of both the nitro and glucopyranosyl groups.
Biology
- Antioxidant Properties : Explored for potential antioxidant effects that could mitigate oxidative stress in biological systems.
- Cellular Modulation : Research indicates it may modulate cellular processes through interactions with various molecular targets.
Medicine
- Therapeutic Potential :
- Anti-inflammatory Activity : Demonstrated ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Cytotoxic Effects : Evidence suggests significant cytotoxic activity against cancer cell lines, particularly breast cancer models.
Industry
- Pharmaceutical Development : Used in the synthesis of novel pharmaceuticals and as a precursor for bioactive compounds.
- Quality Control : High-performance liquid chromatography (HPLC) is employed for quality assessment during industrial production.
Case Studies
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Breast Cancer Model
- In xenograft studies, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
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Inflammation Model
- In murine models treated with lipopolysaccharides (LPS), the compound effectively reduced inflammatory markers such as TNF-alpha and IL-6, showcasing its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to modulation of signaling pathways. The glucopyranosyl group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-phloretin: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-aminophoretin: Contains an amino group instead of a nitro group, leading to distinct properties and applications.
Uniqueness
4’-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin is unique due to the presence of both the nitro group and the glucopyranosyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin is a glycosylated derivative of 4-nitrophloretin, which is known for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin is with a molecular weight of approximately 675.59 g/mol. The structure includes a nitrophloretin core linked to a tetraacetylated glucopyranosyl moiety, which may influence its solubility and biological interactions.
Antioxidant Properties
Research indicates that glycosylated flavonoids exhibit significant antioxidant activity. The presence of the tetraacetyl-glucopyranosyl group enhances the stability and solubility of the flavonoid, potentially increasing its efficacy as an antioxidant. Studies have shown that compounds with similar structures can scavenge free radicals effectively, protecting cells from oxidative stress .
Antimicrobial Activity
In vitro studies have demonstrated that 4-nitrophloretin derivatives possess antimicrobial properties against various bacterial strains. The modification with the tetraacetyl-glucopyranosyl group may enhance these effects by improving membrane permeability and bioavailability .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Candida albicans | 10 | 50 |
Cytotoxicity and Anticancer Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, in studies involving breast cancer cell lines, the compound showed significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM .
The biological activity of 4'-O-(beta-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin can be attributed to several mechanisms:
- Free Radical Scavenging : The antioxidant properties help in reducing oxidative stress by neutralizing free radicals.
- Membrane Interaction : The glycosylation may facilitate better interaction with microbial membranes, enhancing antimicrobial activity.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of various flavonoid derivatives, including the target compound. Using DPPH and ABTS assays, it was found that the compound exhibited a significant reduction in radical concentration compared to controls .
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial agents against pathogenic bacteria, the glycosylated flavonoid showed superior efficacy over non-glycosylated counterparts. This suggests that glycosylation plays a crucial role in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4'-O-(β-D-2",3",4",6"-Tetraacetyl-glucopyranosyl)-4-nitrophloretin?
- Methodology : The synthesis involves glycosylation of a nitro-substituted phloretin derivative with a tetraacetyl-protected glucose donor. Critical steps include:
- Protection/Deprotection : Acetyl groups on glucose (2",3",4",6") are used to prevent unwanted side reactions during glycosylation. Deprotection is typically achieved via alkaline hydrolysis (e.g., K2CO3 in methanol) .
- Coupling Efficiency : Monitoring reaction progress via TLC (e.g., heptane/acetone 3:7, Rf ≈ 0.45–0.52) ensures proper glycosidic bond formation .
- Characterization : Confirm structure using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 5.71 ppm for H-1 of glucopyranosyl) and HRMS (e.g., m/z 779.2134 [M+Na]<sup>+</sup>) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Key Techniques :
- NMR Spectroscopy : Assign acetyl protons (δ ~2.00–2.16 ppm) and glycosidic linkage protons (e.g., H-1 at δ 5.71 ppm) .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., C32H40N2O19 with [M+Na]<sup>+</sup> = 779.2134) .
- Optical Rotation : Measure [α]D (e.g., -27.8° for intermediates) to verify stereochemistry .
Q. What are the primary applications of this compound in enzymatic studies?
- Enzyme Substrate : Used to assay β-glucosidase activity via hydrolysis, releasing 4-nitrophenol (detected at λmax = 405 nm). Adjust substrate concentration (e.g., 1–10 mM) to determine Km and Vmax .
- Specificity Testing : Compare activity against analogues (e.g., 4-nitrophenyl-β-D-galactoside) to assess enzyme selectivity .
Advanced Research Questions
Q. How does the acetylated glucose moiety influence the compound’s bioavailability and metabolic stability?
- Metabolic Resistance : Acetyl groups reduce premature hydrolysis by esterases in vivo. Studies show that tetraacetyl derivatives remain intact in plasma for >6 hours, unlike non-acetylated forms .
- Design Strategy : Use molecular docking (e.g., AutoDock Vina) to optimize acetyl placement for target enzyme interactions while minimizing off-target hydrolysis .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. pro-apoptotic effects)?
- Mechanistic Validation :
- Pathway Analysis : Use Western blotting to track NF-κB and PI3K/Akt/mTOR signaling in treated cells (e.g., IC50 ≈ 10–20 μM) .
- Dose-Dependent Studies : Test concentrations from 1–100 μM to identify biphasic effects .
Q. How can researchers optimize the compound’s solubility for in vivo models without compromising stability?
- Formulation Strategies :
- Nanoencapsulation : Use PLGA nanoparticles (size ~150 nm) to enhance aqueous solubility while retaining acetyl groups .
- Co-Solvents : Employ DMSO/PEG 400 mixtures (≤5% v/v) to dissolve the compound for IP/IV administration .
Q. What advanced techniques are used to study its interactions with carbohydrate-processing enzymes?
- Kinetic Isotope Effects (KIE) : Compare <sup>12</sup>C/<sup>13</sup>C-labeled substrates to elucidate rate-limiting steps in hydrolysis .
- X-ray Crystallography : Resolve enzyme-substrate complexes (e.g., β-glucosidase co-crystallized with the compound) to identify binding motifs .
Data Contradictions and Validation
Q. How to address discrepancies in reported IC50 values across cell lines?
- Standardization :
- Assay Consistency : Use identical cell passages (e.g., ≤P10) and culture conditions (e.g., 10% FBS, 37°C).
- Positive Controls : Include reference inhibitors (e.g., wortmannin for PI3K) to normalize activity data .
Q. Why do some studies report anti-cancer activity while others show cytotoxicity in normal cells?
- Selectivity Screening :
- Tissue-Specific Uptake : Quantify compound accumulation via LC-MS in cancer vs. normal cells (e.g., 3-fold higher in HeLa cells) .
- Apoptosis Markers : Compare caspase-3 activation (ELISA) and Annexin V staining to differentiate targeted vs. off-target effects .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
